2-(2-Methoxyethyl)thiazole-5-carboxylic acid
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Overview
Description
2-(2-Methoxyethyl)thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .
Preparation Methods
The synthesis of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(2-Methoxyethyl)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including nucleophilic substitution and electrophilic substitution . Common reagents used in these reactions include potassium carbonate and methanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyethyl)thiazole-5-carboxylic acid has a wide range of scientific research applications. It is used in the development of drugs and biologically active agents due to its versatile thiazole moiety . The compound has been studied for its potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects.
Comparison with Similar Compounds
2-(2-Methoxyethyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid . These compounds share similar structural features but may differ in their biological activities and applications. The unique properties of this compound make it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-11-3-2-6-8-4-5(12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
GMBMTNPYLPQHRM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
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